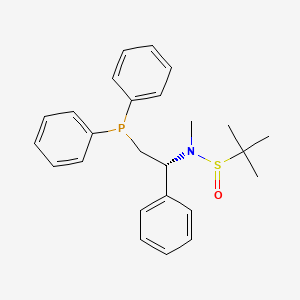
(R)-N-((R)-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-(®-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide is a chiral phosphine ligand that has gained significant attention in the field of asymmetric catalysis. This compound is known for its ability to facilitate enantioselective reactions, making it a valuable tool in the synthesis of optically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide typically involves the reaction of ®-2-(Diphenylphosphino)-1-phenylethylamine with a sulfinylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to ensure high enantioselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-(®-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphorus center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to preserve the chiral integrity of the compound .
Major Products
The major products formed from these reactions include phosphine oxides, amines, and substituted phosphine derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-N-(®-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide is widely used as a chiral ligand in asymmetric catalysis. It facilitates the formation of enantioselective products in various reactions, including hydrogenation, hydroformylation, and cross-coupling reactions .
Biology and Medicine
In biology and medicine, this compound is used in the synthesis of chiral drugs and biologically active molecules. Its ability to induce chirality in target molecules makes it a valuable tool in the development of pharmaceuticals with specific enantiomeric forms .
Industry
In the industrial sector, ®-N-(®-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide is employed in the large-scale production of chiral intermediates and fine chemicals. Its use in catalytic processes helps improve the efficiency and selectivity of industrial chemical reactions .
Wirkmechanismus
The mechanism of action of ®-N-(®-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide involves its role as a chiral ligand in catalytic reactions. The compound coordinates with metal centers, forming chiral metal complexes that facilitate enantioselective transformations. The molecular targets include transition metals such as palladium, rhodium, and platinum, which are commonly used in catalytic cycles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)
- ®-DIPAMP (®-1,2-Bis((2-methoxyphenyl)phenylphosphino)ethane)
- ®-SEGPHOS (®-5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole)
Uniqueness
Compared to similar compounds, ®-N-(®-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide offers unique advantages in terms of its steric and electronic properties. The presence of the sulfinamide group provides additional steric hindrance, enhancing the enantioselectivity of catalytic reactions. Additionally, the diphenylphosphino moiety contributes to the compound’s stability and reactivity, making it a versatile ligand in various catalytic processes .
Eigenschaften
Molekularformel |
C25H30NOPS |
|---|---|
Molekulargewicht |
423.6 g/mol |
IUPAC-Name |
N-[(1R)-2-diphenylphosphanyl-1-phenylethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C25H30NOPS/c1-25(2,3)29(27)26(4)24(21-14-8-5-9-15-21)20-28(22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24H,20H2,1-4H3/t24-,29?/m0/s1 |
InChI-Schlüssel |
OUMOIKKJQPXFKP-CTLOQAHHSA-N |
Isomerische SMILES |
CC(C)(C)S(=O)N(C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)(C)S(=O)N(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-((S)-1-amino-2,2-dimethylpropyl)-[1,3,4]oxadiazol-2-ylamine dihydrochloride](/img/structure/B15092118.png)

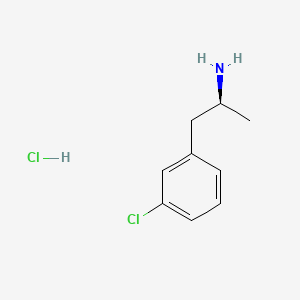
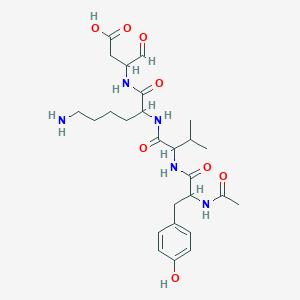
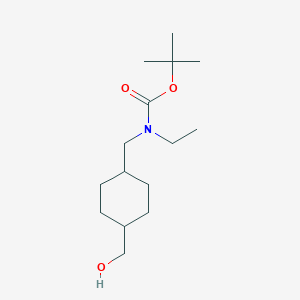
![2-{[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]methyl}oxirane](/img/structure/B15092138.png)
![N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-isobutyramide](/img/structure/B15092146.png)
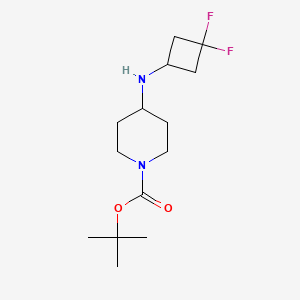
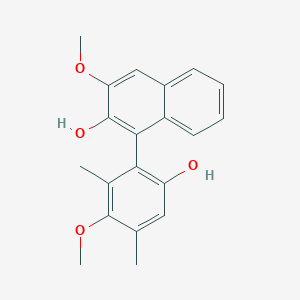
![7-Amino-13,14-dihydroxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-11-one](/img/structure/B15092161.png)


![Propan-2-yl 2-[[[5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B15092185.png)
